molecular formula C16H23ClN2O2 B8259671 benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride

benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride

Cat. No.: B8259671
M. Wt: 310.82 g/mol
InChI Key: UXYHGMDBZSWRFW-UHFFFAOYSA-N
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Description

benzyl 2,7-diazaspiro[45]decane-7-carboxylate hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction parameters to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium cyanide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with these targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
  • Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate

Uniqueness

benzyl 2,7-diazaspiro[45]decane-7-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylate groups

Properties

IUPAC Name

benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-15(20-11-14-5-2-1-3-6-14)18-10-4-7-16(13-18)8-9-17-12-16;/h1-3,5-6,17H,4,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYHGMDBZSWRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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